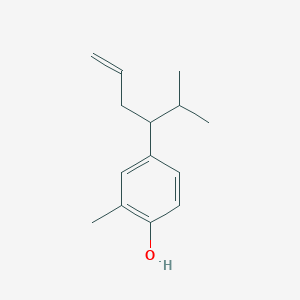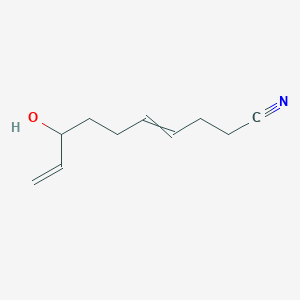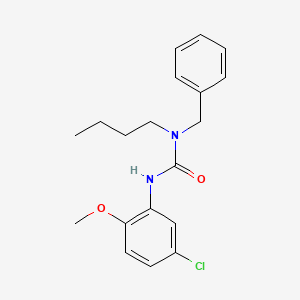
N-Benzyl-N-butyl-N'-(5-chloro-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea is an organic compound with a complex structure that includes a benzyl group, a butyl group, and a 5-chloro-2-methoxyphenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of N-benzyl-N-butylamine with 5-chloro-2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)guanidine
- N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)thiourea
Uniqueness
N-Benzyl-N-butyl-N’-(5-chloro-2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
CAS番号 |
88451-17-6 |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
1-benzyl-1-butyl-3-(5-chloro-2-methoxyphenyl)urea |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-4-12-22(14-15-8-6-5-7-9-15)19(23)21-17-13-16(20)10-11-18(17)24-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,23) |
InChIキー |
USEVEOOSQPJQBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


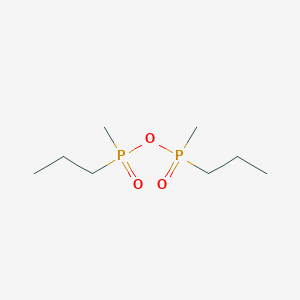

![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
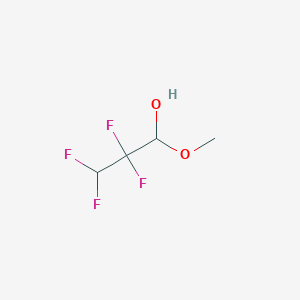
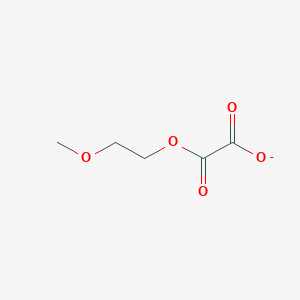
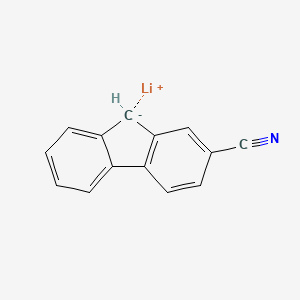

![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
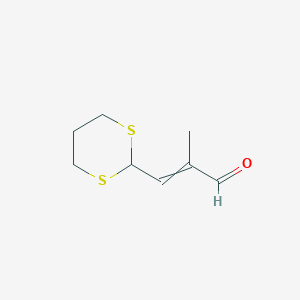
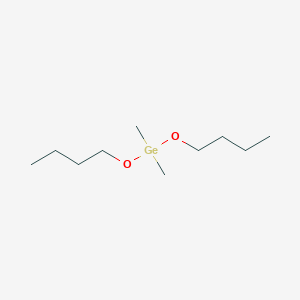
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
